molecular formula C9H6INO B11846544 4-Iodo-7-hydroxyquinoline

4-Iodo-7-hydroxyquinoline

Cat. No.: B11846544
M. Wt: 271.05 g/mol
InChI Key: YMOXFOMEPYVXAV-UHFFFAOYSA-N
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Description

4-Iodo-7-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 4th position and a hydroxyl group at the 7th position on the quinoline ring.

Preparation Methods

The synthesis of 4-Iodo-7-hydroxyquinoline can be achieved through several methods. One common approach involves the iodination of 7-hydroxyquinoline. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination .

Another method involves the Ullmann-type coupling reaction, where a nucleophilic substitution of a halogen atom (such as bromine) on a quinoline derivative with an iodine source is performed. This method often requires the use of a copper catalyst and a suitable base to facilitate the reaction .

Chemical Reactions Analysis

4-Iodo-7-hydroxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group at the 7th position can be oxidized to form a quinone derivative.

    Reduction Reactions: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promising antimicrobial, anticancer, and antifungal activities.

    Organic Synthesis: 4-Iodo-7-hydroxyquinoline serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.

    Material Science: This compound has been explored for its potential use in the development of organic semiconductors and light-emitting materials.

Comparison with Similar Compounds

4-Iodo-7-hydroxyquinoline can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 4-chloro-7-hydroxyquinoline. While all these compounds share a similar quinoline backbone, their unique substituents confer distinct chemical and biological properties :

    8-Hydroxyquinoline: This compound has a hydroxyl group at the 8th position and is known for its strong metal-chelating properties.

    4-Chloro-7-hydroxyquinoline: This derivative has a chlorine atom at the 4th position and a hydroxyl group at the 7th position.

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

4-iodoquinolin-7-ol

InChI

InChI=1S/C9H6INO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H

InChI Key

YMOXFOMEPYVXAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)I

Origin of Product

United States

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